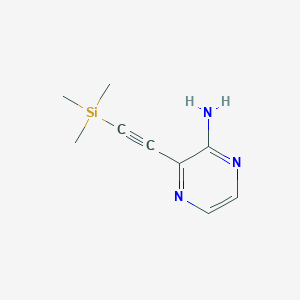

3-((Trimethylsilyl)ethynyl)pyrazin-2-amine

説明

Strategic Importance of Pyrazine (B50134) Ring Systems in Chemical Synthesis

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in synthetic chemistry. nih.govmdpi.com Pyrazines are key components in a wide array of biologically active compounds, exhibiting properties such as anticancer, anti-inflammatory, and antibacterial activities. nih.govtandfonline.comresearchgate.net This inherent bioactivity makes the pyrazine scaffold a privileged structure in drug discovery and medicinal chemistry. nih.govresearchgate.net

Beyond their pharmaceutical relevance, pyrazine derivatives are valuable intermediates in organic synthesis. tandfonline.comresearchgate.net Their electron-deficient nature influences their reactivity and allows them to participate in various chemical transformations, including cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. tandfonline.comresearchgate.net This versatility makes them essential building blocks for creating complex molecular architectures and new materials. tandfonline.com

The Role of Ethynyl (B1212043) and Trimethylsilyl (B98337) Moieties as Versatile Functional Groups in Organic Transformations

The ethynyl (–C≡C–) and trimethylsilyl (TMS) groups are powerful tools in the synthetic chemist's arsenal, offering unique reactivity and control.

The ethynyl group is prized for its linear geometry and its ability to participate in a variety of carbon-carbon bond-forming reactions. It is a key reactant in the Sonogashira cross-coupling reaction, a reliable method for linking terminal alkynes with aryl or vinyl halides. pearson.com This reaction is fundamental in the synthesis of conjugated systems found in pharmaceuticals and electronic materials.

The trimethylsilyl (TMS) group , Si(CH₃)₃, serves multiple strategic roles. Primarily, it is used as a protecting group for terminal alkynes. pearson.comnih.gov By attaching a TMS group to a terminal alkyne, its acidic proton is shielded, preventing unwanted side reactions. pearson.comgelest.com This protection is robust yet easily reversible under mild conditions, allowing for selective transformations at other sites in the molecule. pearson.comnih.gov Furthermore, the C-Si bond itself can be activated for cross-coupling reactions, providing an alternative pathway to functionalization and circumventing a separate deprotection step. nih.govgelest.com The steric and electronic effects of the TMS group can also be exploited to control the selectivity of reactions. nih.gov

Overview of Research Trajectories for 3-((Trimethylsilyl)ethynyl)pyrazin-2-amine and Related Structural Motifs

The compound This compound is a prime example of a molecule designed for synthetic utility. It combines the desirable features of all its components: the bioactive and synthetically versatile pyrazine ring, the reactive ethynyl linker, and the protective TMS group.

Research involving this and related structures, such as its brominated analog 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (B1525660) , focuses on its use as a versatile building block. sigmaaldrich.com The primary research trajectory is leveraging this compound in multi-step syntheses. The TMS-protected ethynyl group allows for selective coupling reactions, such as the Sonogashira reaction, at other positions on the pyrazine ring. nih.govgelest.com Following these transformations, the TMS group can be removed to reveal the terminal alkyne, which can then undergo further reactions.

This step-wise approach enables the controlled and precise construction of complex, highly substituted pyrazine derivatives. These derivatives are often targets in drug discovery programs, aiming to develop novel therapeutic agents. researchgate.netmdpi.com The strategic placement of the amino, ethynyl, and silyl (B83357) groups on the pyrazine core provides a platform for creating diverse molecular libraries for biological screening. The broader field of organosilicon biological research continues to explore how incorporating silicon into organic molecules can lead to novel bioactive compounds. semanticscholar.org

Compound Data

Below are tables detailing the properties of this compound and related compounds mentioned in this article.

Interactive Table: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1005349-12-1 ambeed.comsimsonpharma.com |

| Molecular Formula | C₉H₁₃N₃Si simsonpharma.com |

| Molecular Weight | 191.31 g/mol simsonpharma.com |

| Synonyms | 2-Pyrazinamine, 3-[2-(trimethylsilyl)ethynyl]- simsonpharma.com |

| Chemical Name | 3-[2-(Trimethylsilyl)ethynyl]-2-pyrazinamine simsonpharma.com |

Interactive Table: Properties of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

| Property | Value |

|---|---|

| CAS Number | 875781-41-2 sigmaaldrich.com |

| Molecular Formula | C₉H₁₂BrN₃Si sigmaaldrich.com |

| IUPAC Name | 5-bromo-3-[(trimethylsilyl)ethynyl]-2-pyrazinamine sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Storage Temperature | 2-8°C, in dark place, under inert atmosphere sigmaaldrich.com |

Interactive Table: Properties of Pyrazine

| Property | Value |

|---|---|

| Chemical Formula | C₄H₄N₂ wikipedia.org |

| Boiling Point | 115 °C wikipedia.org |

| Acidity (pKa) | 0.37 (for the protonated form) wikipedia.org |

| Appearance | Deliquescent crystal or wax-like solid wikipedia.org |

| Odor | Pungent, sweet, corn-like, nutty wikipedia.org |

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed reactions are the cornerstone for the synthesis of arylalkynes, providing reliable and versatile routes from readily available precursors. wikipedia.org The formation of the C(sp)-C(sp²) bond in the target molecule is ideally suited for these methodologies.

The Sonogashira cross-coupling reaction is the most prominent and widely employed method for the synthesis of this compound and its derivatives. libretexts.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, facilitated by a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The reaction is valued for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. wikipedia.orgscirp.org

The primary precursor for the pyrazine component is a halogenated pyrazin-2-amine. The synthesis typically starts from a dihalogenated pyrazine, such as 3,5-dibromopyrazin-2-amine or 3,5-dichloropyrazin-2-amine. google.com The choice of halogen is critical, as it directly influences the reactivity in the Sonogashira coupling, with the general trend being I > Br > Cl. libretexts.org

The preparation of these halogenated precursors is a key first step. For instance, 2-amino-3,5-dichloropyridine, a closely related heterocyclic compound, can be synthesized by the direct chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide in a suitable solvent. google.com A similar strategy can be envisioned for pyrazine systems. The synthesis of 2-amino-3,5-dibromopyrazine has also been documented, providing a direct starting material for subsequent coupling reactions. The other key reactant is (trimethylsilyl)acetylene, which provides the (trimethylsilyl)ethynyl group.

The efficiency of the Sonogashira coupling is highly dependent on the catalytic system, which includes the palladium catalyst, supporting ligands, and a base. wikipedia.orglibretexts.org

Catalysts : The reaction typically employs a palladium(0) complex as the active catalyst and a copper(I) salt (e.g., CuI) as a co-catalyst. wikipedia.org Common palladium sources include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org For the synthesis of analogous 2-amino-3-alkynylpyridines, palladium trifluoroacetate (Pd(CF₃COO)₂) has been shown to be highly effective. scirp.orgresearchgate.net The copper co-catalyst interacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate in the catalytic cycle. wikipedia.org

Ligands : Phosphine ligands are crucial for stabilizing the palladium center and modulating its reactivity. libretexts.org Triphenylphosphine (PPh₃) is commonly used. scirp.orgresearchgate.net Bidentate phosphine ligands such as dppe (1,2-bis(diphenylphosphino)ethane) and dppf (1,1'-bis(diphenylphosphino)ferrocene) have also been employed in Sonogashira reactions. wikipedia.org More recently, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands, often providing greater catalyst stability and efficiency. libretexts.org The choice of ligand can also be used to control regioselectivity in molecules with multiple reactive sites. rsc.org

Bases : A base is required to neutralize the hydrogen halide produced during the reaction and to facilitate the deprotonation of the terminal alkyne. wikipedia.orgyoutube.com Amine bases such as triethylamine (Et₃N) or diethylamine are frequently used, and can often serve as the solvent as well. wikipedia.org Inorganic bases, including potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), are also effective, particularly in copper-free Sonogashira variations. nih.gov

Optimization studies on the closely related 2-amino-3-bromopyridines show that a combination of Pd(CF₃COO)₂ as the catalyst, PPh₃ as the ligand, CuI as the co-catalyst, and Et₃N as the base in DMF provides excellent yields. scirp.orgresearchgate.net

| Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 96 |

| Pd(OAc)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 85 |

| PdCl₂(PPh₃)₂ (2.5) | - | CuI (5.0) | Et₃N | DMF | 100 | 91 |

| Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | K₂CO₃ | DMF | 100 | 65 |

| Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | Toluene | 100 | 78 |

Data adapted from optimization studies on analogous 2-amino-3-bromopyridines. scirp.orgresearchgate.net

The Sonogashira reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by the copper co-catalyst in the presence of oxygen. wikipedia.org

Common solvents include amines like triethylamine, which also serves as the base, or polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). wikipedia.orgscirp.orgnih.gov The reaction temperature can range from room temperature to reflux, depending on the reactivity of the halide precursor. wikipedia.org For example, aryl iodides are reactive enough to couple at room temperature, while less reactive aryl bromides often require heating to around 100°C to achieve good conversion rates. wikipedia.orgscirp.org

While palladium is the dominant metal for Sonogashira couplings, other transition metals have been explored for similar transformations. Nickel-catalyzed Sonogashira-type reactions have been developed, which can couple non-activated alkyl halides to alkynes, although a copper co-catalyst is often still required. wikipedia.org Additionally, heterogeneous gold catalysts, such as gold nanoparticles supported on cerium oxide (Au/CeO₂), have shown activity for the coupling of phenylacetylene and iodobenzene. wikipedia.org These alternative methods, while less common for this specific synthesis, represent potential avenues for further process development.

Palladium-Catalyzed Sonogashira Coupling Reactions

Chemo- and Regioselectivity in Synthetic Pathways

When using a dihalogenated precursor like 3,5-dibromopyrazin-2-amine, controlling the selectivity of the reaction is paramount to avoid mixtures of mono- and di-substituted products.

Chemoselectivity : If the precursor contains two different halogen atoms (e.g., 3-bromo-5-iodopyrazin-2-amine), the Sonogashira coupling will preferentially occur at the carbon-iodine bond. libretexts.org This is due to the higher reactivity of aryl iodides compared to aryl bromides in the oxidative addition step of the palladium catalytic cycle. libretexts.org This difference in reactivity allows for the selective mono-alkynylation at the more reactive site by carefully controlling the reaction conditions. wikipedia.org

Regioselectivity : When the two halogen atoms are identical, as in 3,5-dibromopyrazin-2-amine, the regioselectivity is governed by the electronic properties of the pyrazine ring. The coupling will generally occur at the more electrophilic, or electron-deficient, carbon position. libretexts.org The positions on the pyrazin-2-amine ring are influenced by the electron-donating amino group and the electron-withdrawing ring nitrogens. Furthermore, advanced strategies can be employed to control the site of the reaction. Studies on related di-iodopurine systems have shown that the choice of palladium ligand can direct the coupling to a specific position. rsc.org For instance, a monodentate ligand like PPh₃ might favor reaction at one position, while a bidentate ligand could switch the selectivity to the other position, offering a powerful tool for synthetic control. rsc.org

Synthetic Methodologies for this compound and its Key Derivatives

The synthesis of this compound and its derivatives, particularly halogenated intermediates, is crucial for their application as building blocks in the development of complex organic molecules and active pharmaceutical ingredients. The methodologies employed focus on scalability, efficiency, and safety, ensuring the production of high-purity compounds for research and industrial purposes.

Structure

3D Structure

特性

IUPAC Name |

3-(2-trimethylsilylethynyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3Si/c1-13(2,3)7-4-8-9(10)12-6-5-11-8/h5-6H,1-3H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXIWFAVHMXZQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC=CN=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Trimethylsilyl Ethynyl Pyrazin 2 Amine

Reactivity of the Trimethylsilyl (B98337) Group

The trimethylsilyl group serves as a versatile protecting group and a handle for further functionalization. wikipedia.org Its strategic placement on the terminal alkyne allows for controlled reactions at this position.

Desilylation Reactions and Generation of Terminal Alkynes

The most fundamental transformation of the trimethylsilyl group in this context is its removal, or desilylation, to generate the corresponding terminal alkyne, 3-ethynylpyrazin-2-amine (B581183). This reaction is crucial as it unmasks the reactive C-H bond of the alkyne, enabling a host of subsequent transformations. youtube.com

Desilylation is typically achieved under mild conditions, which preserves the other functional groups within the molecule. Common reagents for this purpose include fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or treatment with acids like hydrochloric acid. wikipedia.org The choice of reagent can be tailored to the specific requirements of the subsequent reaction steps. The generation of the terminal alkyne is a pivotal step for reactions like the Sonogashira coupling, which requires a terminal alkyne to proceed. wikipedia.orgsynarchive.com

Silicon-Mediated Functionalizations and their Synthetic Utility

While often used as a protecting group, the trimethylsilyl moiety can also directly participate in or facilitate other chemical transformations. The presence of the silicon atom can influence the electronic properties of the adjacent alkyne and can be leveraged in specific synthetic strategies. mdpi.com For instance, in some cross-coupling reactions, the silyl (B83357) group can act as a directing group or an activating group. researchgate.net

Furthermore, the silicon-carbon bond can be cleaved and replaced with other functionalities in more advanced synthetic maneuvers, although desilylation to the terminal alkyne is the more common pathway for this particular compound. The utility of silyl groups in modifying the properties and reactivity of molecules is a well-established principle in organic synthesis. mdpi.com

Reactivity of the Ethynyl (B1212043) Moiety

The ethynyl group is a highly versatile functional group, capable of participating in a wide array of chemical reactions. Its linear geometry and electron-rich triple bond are key to its reactivity. byjus.com

Further Cross-Coupling Reactions for Extended Conjugated Systems

Once the trimethylsilyl group is removed to reveal the terminal alkyne, the molecule is primed for various cross-coupling reactions. The Sonogashira coupling is a particularly powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction, typically catalyzed by a combination of palladium and copper complexes, allows for the direct connection of the pyrazine (B50134) ring to other aromatic or unsaturated systems. researchgate.netnih.gov

This methodology is instrumental in the synthesis of extended π-conjugated systems, which are of significant interest in materials science for their electronic and optical properties. By coupling 3-ethynylpyrazin-2-amine with various aryl halides, a diverse library of complex molecules can be constructed. The efficiency and functional group tolerance of the Sonogashira reaction make it a cornerstone in the elaboration of this pyrazine derivative. nih.govlibretexts.org Other cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are also prominent in the functionalization of pyrazine derivatives, highlighting the broad utility of these methods in heterocyclic chemistry. researchgate.netorganic-chemistry.orgnih.govmdpi.com

Cycloaddition Reactions (e.g., [2+2] and [2+3] Cycloadditions)

The alkyne functionality is an excellent participant in cycloaddition reactions, providing a route to construct various heterocyclic and carbocyclic ring systems.

[3+2] Cycloadditions: This class of reactions is particularly noteworthy for the synthesis of five-membered rings. uchicago.eduyoutube.com For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," would allow for the facile synthesis of triazoles from 3-ethynylpyrazin-2-amine and an organic azide. libretexts.org This reaction is known for its high efficiency and regioselectivity. Other 1,3-dipoles can also react with the alkyne to form a variety of five-membered heterocycles, such as pyrazoles. nih.govresearchgate.netnih.govbeilstein-journals.orgnih.govmdpi.commdpi.com The synthesis of pyrroles from terminal alkynes has also been documented through reactions with N-sulfonyl azides. organic-chemistry.org

[2+2] Cycloadditions: While less common for simple alkynes, photochemical or metal-catalyzed [2+2] cycloadditions can lead to the formation of cyclobutene (B1205218) derivatives. More relevant are formal [2+2+2] cycloadditions, often catalyzed by transition metals like nickel or rhodium, which can construct substituted benzene (B151609) or pyridine (B92270) rings by reacting the alkyne with two other unsaturated partners. researchgate.netnih.govcsic.es

[4+2] Cycloadditions (Diels-Alder Reactions): The ethynyl group can also act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. In the context of the pyrazine scaffold, intramolecular Diels-Alder reactions, where the diene is tethered to another position on the pyrazine ring, can be a powerful strategy for constructing fused polycyclic systems. mdpi.com

Hydration and Hydroamination Reactions of Alkynes

The triple bond of the ethynyl group can undergo addition reactions with water (hydration) and amines (hydroamination) to introduce new functional groups.

Hydration: The addition of water across the triple bond, typically catalyzed by mercury salts or other transition metal complexes, leads to the formation of an enol intermediate, which then tautomerizes to the more stable carbonyl compound. byjus.com In the case of a terminal alkyne like 3-ethynylpyrazin-2-amine, this would yield a methyl ketone, specifically 3-acetylpyrazin-2-amine. This transformation provides a direct route to introduce a ketone functionality onto the pyrazine ring.

Hydroamination: The addition of an N-H bond of an amine across the alkyne triple bond, known as hydroamination, can produce enamines or imines. beilstein-journals.org This reaction can be catalyzed by various metals and provides a direct method for forming new carbon-nitrogen bonds. The resulting enamines can be valuable synthetic intermediates for further transformations.

The reactivity of 3-((trimethylsilyl)ethynyl)pyrazin-2-amine is dominated by the interplay of its three key functional components: the electron-deficient pyrazine ring, the nucleophilic amino group, and the versatile trimethylsilyl-protected ethynyl group.

Nucleophilic Aromatic Substitution Reactions on the Pyrazine Core

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the pyrazine core susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present on the ring. While the parent compound, this compound, does not possess an optimal leaving group, its halogenated analogues, such as 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (B1525660), serve as excellent substrates for SNAr reactions.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. capes.gov.brenamine.net A nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged Meisenheimer complex, which is a non-aromatic intermediate. enamine.net The aromaticity is restored in the second step by the departure of the leaving group. The presence of electron-withdrawing groups, like the pyrazine nitrogens themselves, helps to stabilize this anionic intermediate, thereby facilitating the reaction. capes.gov.br

Halopyrazines are noted to be more reactive towards nucleophilic displacement than their corresponding pyridine counterparts. rsc.org The substitution pattern is crucial, with activation being most effective when electron-withdrawing groups are positioned ortho or para to the site of substitution. capes.gov.br In the case of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, the bromine atom can be readily displaced by various nucleophiles, making it a valuable building block for creating more complex molecules. nih.gov This reactivity highlights the potential for functionalizing the pyrazine core of the title compound, should a derivative with a leaving group be synthesized.

Electrophilic Aromatic Substitution Reactions on the Pyrazine Core

In contrast to its susceptibility to nucleophilic attack, the pyrazine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). The two nitrogen atoms exert a powerful electron-withdrawing inductive effect, which reduces the electron density of the aromatic π-system. This low electron density makes the ring a poor nucleophile, unable to readily attack electrophiles, which is the initial and rate-determining step of the EAS mechanism. rsc.org

Consequently, electrophilic substitution reactions on pyrazines are uncommon and typically require harsh reaction conditions to proceed, if they occur at all. slideshare.net The amino group at the C-2 position is an activating group; however, its influence is generally insufficient to overcome the strong deactivating effect of the two ring nitrogens. Therefore, direct electrophilic substitution on the carbon atoms of the pyrazine core of this compound is not a synthetically viable pathway under standard electrophilic conditions.

Oxidation and Reduction Transformations of the Pyrazine Ring

The pyrazine ring system can undergo both oxidation and reduction reactions, targeting the nitrogen atoms or the ring itself.

Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. This is typically achieved using peracids, such as trifluoroperacetic acid. psu.edu The oxidation can lead to mono-N-oxides or di-N-oxides, although prolonged reaction times can sometimes lead to decomposition. psu.edu For instance, the oxidation of 2-chloro- and 2-ethoxy-pyrazine derivatives with hydrogen peroxide has been studied, demonstrating the feasibility of N-oxide formation. rsc.org In some cases, peracid oxidation can lead to more complex outcomes, including ring-opening or rearrangement, depending on the substituents present on the pyrazine ring. rsc.org

Reduction: The pyrazine ring can be fully reduced to a piperazine (B1678402) ring. This transformation requires the addition of six electrons and six protons. nih.gov Common methods for this reduction include catalytic hydrogenation over noble metal catalysts like palladium, platinum, or rhodium. nih.govresearchgate.netcdnsciencepub.com For example, pyrazine can be quantitatively converted to piperazine via electrocatalytic hydrogenation using a rhodium on carbon (Rh/C) catalyst. nih.govacs.org The reduction can also be accomplished using chemical reducing agents like sodium in ethanol. rsc.org The process may proceed through dihydropyrazine (B8608421) and tetrahydropyrazine (B3061110) intermediates. cdnsciencepub.comnih.gov

| Reagent/Catalyst | Product | Reference |

|---|---|---|

| H₂, Pd/C | Piperazine | nih.gov |

| H₂, Ra-Ni | Piperazine | nih.gov |

| Electrocatalytic Hydrogenation (Rh/KB) | Piperazine | nih.gov |

| Sodium in Ethanol | Piperazine | rsc.org |

Intramolecular Cyclization Reactions to Form Fused Heterocyclic Systems

The juxtaposition of the amino and ethynyl groups on the pyrazine core of this compound makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of valuable fused heterocyclic systems like thienopyrazines and pyrrolopyrazines.

Synthesis of Thieno[2,3-b]pyrazin-3-amine (B11730953) Derivatives

The synthesis of a thieno[2,3-b]pyrazine (B153567) core can be achieved by introducing a sulfur source that facilitates an electrophilic or radical cyclization onto the alkyne, followed by annulation. A highly relevant synthetic route has been developed starting from 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine, a close analogue of the title compound. nih.gov

In this procedure, the trimethylsilyl-protected ethynyl pyrazine is first treated with sodium sulfide (B99878) (Na₂S). This reaction simultaneously removes the silyl protecting group and incorporates the sulfur atom, which then attacks the alkyne in an intramolecular fashion to construct the fused thiophene (B33073) ring. This cyclization directly yields the thieno[2,3-b]pyrazin-3-amine scaffold. nih.gov Electrophilic sulfur reagents can also be employed to initiate such cyclizations with alkynes. rsc.org

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine | Na₂S·5H₂O, DMF, 90 °C, 2 h | 6-chlorothieno[2,3-b]pyrazin-3-amine | 69% | nih.gov |

Synthesis of Pyrrolopyrazine Derivatives

The synthesis of pyrrolopyrazines, specifically the pyrrolo[2,3-b]pyrazine isomer, can be envisioned through the intramolecular cyclization involving the C-2 amino group and the C-3 ethynyl group of the title compound. Pyrrolopyrazines are biologically active scaffolds, and various synthetic routes have been developed for their preparation. slideshare.net

While a direct synthesis from this compound is not explicitly detailed in the provided search results, general strategies for forming fused pyrrole (B145914) rings can be applied. For instance, the amino group can be functionalized to introduce a component that will subsequently cyclize with the alkyne. Alternatively, under appropriate catalytic conditions (e.g., using transition metals), a direct intramolecular hydroamination or related cyclization could be triggered between the N-H bond of the amino group and the alkyne. The synthesis of related pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines often involves the cyclization of substituted pyrrole precursors, underscoring the modularity of these synthetic approaches. enamine.netnih.govnih.gov The development of new synthetic methods to access 2-aminopyrazines highlights their importance as synthons for versatile N-heterocycles. rsc.org

Mechanistic Insights into Cyclization Processes

The presence of a nucleophilic amino group and an electrophilic alkyne in a 1,2-relationship on the pyrazine ring makes this compound a prime candidate for intramolecular cyclization reactions. These reactions typically proceed after the removal of the trimethylsilyl protecting group to reveal the terminal alkyne. The cyclization can be promoted by various catalysts, including metals like palladium, gold, and copper, or can occur under base-mediated conditions.

One plausible mechanistic pathway for the cyclization of the desilylated 3-ethynylpyrazin-2-amine involves a base-promoted tautomerization of the alkyne to its isomeric allene (B1206475). This allene intermediate can then undergo an intramolecular nucleophilic attack by the amino group. The mode of cyclization is governed by Baldwin's rules, with 6-endo-dig cyclizations being a key pathway for the formation of six-membered rings. acs.org For instance, the treatment of a similar 2-alkynylpyrazine with a base like 1,8-diazabicycloundec-7-ene (DBU) can lead to the formation of a pyrido[2,3-b]pyrazine (B189457) derivative. nih.gov The reaction is believed to proceed via a tetradehydro-Diels-Alder reaction mechanism. nih.gov

Table 1: Proposed Mechanistic Steps in Base-Mediated Cyclization

| Step | Description | Intermediate |

| 1 | Desilylation of the starting material to yield the terminal alkyne. | 3-Ethynylpyrazin-2-amine |

| 2 | Base-promoted tautomerization of the alkyne. | Allenyl pyrazine |

| 3 | Intramolecular nucleophilic attack of the amino group onto the allene. | Zwitterionic intermediate |

| 4 | Proton transfer and aromatization. | Fused pyridopyrazine |

Gold and palladium catalysts are also known to facilitate the cyclization of aminoalkynes. Gold(I) catalysts, for example, are highly effective in activating the alkyne functionality towards nucleophilic attack. The mechanism is thought to involve the coordination of the gold catalyst to the alkyne, which lowers the energy barrier for the cyclization. Palladium-catalyzed processes often involve an initial oxidative addition of a palladium(0) species to a C-X bond (where X is a halide), followed by coupling with the alkyne and subsequent intramolecular cyclization. nih.gov

Regioselective Annulation Strategies

Regioselective annulation strategies involving this compound are crucial for the controlled synthesis of specific fused heterocyclic isomers. The regioselectivity of these reactions is influenced by the nature of the reactants, the catalyst system, and the reaction conditions.

A primary strategy for achieving regioselectivity is through the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction can be used to introduce the (trimethylsilyl)ethynyl group onto a halogenated pyrazine precursor, such as 2-amino-3-bromopyrazine. The Sonogashira coupling itself is highly regioselective, with the coupling occurring at the site of the halogen. scirp.org Subsequent cyclization of the resulting 2-amino-3-alkynylpyrazine can then lead to the formation of a fused ring system. The regiochemistry of the final product is thus determined by the initial position of the halogen on the pyrazine ring.

Table 2: Regioselective Synthesis of Fused Pyrazines via Sonogashira Coupling and Cyclization

| Precursor | Reagents | Product | Regioselectivity |

| 2-Amino-3-bromopyrazine | 1. (Trimethylsilyl)acetylene, Pd catalyst, Cu(I) cocatalyst, base 2. Desilylation and cyclization promoter | Pyrrolo[2,3-b]pyrazine derivative | Annulation at the 2- and 3-positions |

| 2-Amino-5-bromopyrazine | 1. (Trimethylsilyl)acetylene, Pd catalyst, Cu(I) cocatalyst, base 2. Further functionalization and cyclization | Fused pyrazine with substitution at the 5-position | Functionalization away from the amino-ethynyl moiety |

Copper-catalyzed reactions have also been shown to exhibit high regioselectivity in the cyclization of related systems. For example, a copper(I)-catalyzed benzannulation of terminal alkynes with 2-bromoaryl ketones proceeds with exclusive 6-endo-dig selectivity to afford 1-naphthylamines. nih.gov A similar strategy could be envisioned for this compound, where a copper catalyst could promote a regioselective cyclization to form a specific isomer of a fused pyrazine system. Mechanistic proposals suggest the involvement of a Cu(III)-acetylide intermediate which dictates the exclusive 6-endo-dig pathway. nih.gov

Furthermore, the choice of catalyst can influence the regiochemical outcome. While palladium catalysts are commonly used for Sonogashira couplings, gold catalysts can offer different selectivities in subsequent cyclization steps by activating the alkyne in a distinct manner. The trimethylsilyl group itself can also play a role in directing regioselectivity, as its steric bulk can influence the approach of reagents and its electronic effects can modulate the reactivity of the alkyne.

Strategic Derivatization and Analogue Synthesis

Systematic Exploration of Substituent Effects on Reactivity and Molecular Architecture

The reactivity of the 3-((trimethylsilyl)ethynyl)pyrazin-2-amine scaffold is significantly influenced by the nature and position of substituents on the pyrazine (B50134) ring. The introduction of substituents can alter the electron density of the ring system, thereby affecting the reactivity of the amino group and the susceptibility of the ring to further chemical transformations.

Research into the synthesis of related heterocyclic systems, such as substituted pyrazines and pyridines, has provided valuable insights into these substituent effects. For instance, the Sonogashira coupling reaction, a key step in the synthesis of the parent compound from a halogenated pyrazin-2-amine, is highly sensitive to the electronic properties of the substituents on the aromatic ring. Generally, aryl halides with electron-withdrawing groups exhibit higher reactivity compared to those with electron-releasing groups. nih.gov This principle can be extrapolated to the synthesis of derivatives of this compound, where the choice of substituent on the pyrazine ring can modulate the efficiency of the coupling reaction.

The nature of the halogen atom on the pyrazine precursor also plays a crucial role in its reactivity, with the typical order of reactivity being I > Br > Cl. wikipedia.orglibretexts.org This hierarchy allows for selective reactions on di-halogenated pyrazines, enabling the regioselective introduction of the (trimethylsilyl)ethynyl group.

Introduction of Diverse Functional Groups at Pyrazine Ring Positions

The functionalization of the pyrazine ring of this compound is a key strategy for creating a diverse range of analogues. Various synthetic methodologies have been employed to introduce a wide array of functional groups at different positions of the pyrazine ring, leading to compounds with tailored properties.

A common approach involves starting with a pre-functionalized pyrazine ring and then introducing the (trimethylsilyl)ethynyl group. For example, 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (B1525660) has been synthesized from 3,5-dibromopyrazin-2-amine via a selective Sonogashira coupling. google.com This bromo-derivative serves as a versatile intermediate for further functionalization through cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other groups at the 5-position.

Analogous synthetic strategies have been reported for related heterocyclic systems. For instance, the synthesis of 3-substituted N-benzylpyrazine-2-carboxamides has demonstrated the introduction of chloro and benzylamino groups at the 3-position of the pyrazine ring. mdpi.com Furthermore, novel methods for the synthesis of 3-aryl substituted 2-aminopyrazines have been developed, showcasing the introduction of aryl groups at the 3-position. libretexts.orgresearchgate.net These examples highlight the chemical tractability of the pyrazine ring and the potential for creating a wide variety of substituted analogues of this compound.

The following table illustrates the synthesis of a key intermediate, 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, which is a precursor for introducing further diversity at the pyrazine ring.

| Starting Material | Reagent | Product | Reference |

| 3,5-Dibromopyrazin-2-amine | (Trimethylsilyl)acetylene | 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | google.com |

Modifications of the Ethynyl (B1212043) and Silyl (B83357) Moieties to Tune Properties

The ethynyl and silyl moieties of this compound offer additional avenues for derivatization, allowing for the fine-tuning of the molecule's properties.

The trimethylsilyl (B98337) (TMS) group is often used as a protecting group for the terminal alkyne, which can be readily removed to yield the free alkyne, 3-ethynylpyrazin-2-amine (B581183). sigmaaldrich.com This terminal alkyne is a versatile functional group that can participate in a variety of reactions, such as click chemistry, further cross-coupling reactions, and the formation of metal acetylides. The in-situ desilylation of TMS-alkynes during Sonogashira reactions is a common strategy to directly obtain the coupled product without the silyl group. organic-chemistry.org

Modification of the silyl group itself is another strategy to alter the compound's properties. The introduction of different silyl groups, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), can modulate the lipophilicity and steric bulk of the molecule. Studies on other biologically active compounds have shown that silylation can lead to increased lipophilicity, which may enhance cell membrane penetration and, consequently, biological activity. mdpi.com The increased reactivity of glycosyl donors bearing bulky silyl groups further underscores the significant impact of silyl modifications on molecular properties. nih.gov

The ethynyl linker can also be modified. For example, it can be reduced to the corresponding vinyl or ethyl linker, which would alter the geometry and electronic properties of the molecule. Furthermore, the terminal alkyne can be coupled with a wide range of partners using Sonogashira coupling, as demonstrated in the synthesis of 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridines and various terminal alkynes. sigmaaldrich.com

The table below shows examples of derivatives of 2-amino-3-bromopyridine (B76627) synthesized via Sonogashira coupling, illustrating the variety of substituents that can be introduced on the alkyne moiety, a strategy applicable to 3-halopyrazin-2-amines.

| 2-Amino-3-bromopyridine Derivative | Terminal Alkyne | Product | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | 1-Heptyne | 2-Amino-3-(hept-1-yn-1-yl)pyridine | 85 | sigmaaldrich.com |

| 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | 2-Amino-5-chloro-3-(phenylethynyl)pyridine | 90 | sigmaaldrich.com |

| 2-Amino-3-bromo-5-methylpyridine | 3,3-Dimethyl-1-butyne | 2-Amino-3-(3,3-dimethylbut-1-yn-1-yl)-5-methylpyridine | 82 | sigmaaldrich.com |

Preparation of Complex Molecular Architectures for Chemical Library Development

The structural features of this compound make it an excellent scaffold for the development of chemical libraries. Its multiple points of derivatization allow for the rapid generation of a large number of structurally diverse compounds, which can then be screened for various biological activities.

A notable example of its use in the synthesis of a complex molecule is found in a patent for the preparation of ATR (Ataxia Telangiectasia and Rad3-related) inhibitors, which are of interest in cancer therapy. google.com In this synthesis, 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is used as a key intermediate. The bromo and ethynyl groups of this intermediate undergo further reactions to build a larger, more complex molecular architecture. This demonstrates the utility of the scaffold in accessing intricate molecular structures with potential therapeutic applications.

The pyrazine heterocycle is a common motif in many biologically active compounds and approved drugs, making pyrazine-based scaffolds attractive for drug discovery programs. mdpi.com The ability to systematically modify the substituents on the pyrazine ring, the amino group, and the ethynyl moiety of this compound allows for the creation of focused chemical libraries designed to probe structure-activity relationships (SAR) for a particular biological target. The synthesis of diverse heterocyclic compounds is a cornerstone of modern drug discovery, and scaffolds like this compound are valuable tools in this endeavor. mdpi.com

Advanced Spectroscopic and Analytical Methodologies for Compound Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-((trimethylsilyl)ethynyl)pyrazin-2-amine , both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous structural assignment.

¹H NMR and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of This compound provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The trimethylsilyl (B98337) (TMS) group gives rise to a characteristic sharp singlet in the upfield region of the spectrum, typically around 0.25 ppm, integrating to nine protons. The protons on the pyrazine (B50134) ring appear in the aromatic region, generally between 7.5 and 8.5 ppm. The amine (-NH₂) protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atoms of the trimethylsilyl group appear at a very high field, typically around 0 ppm. The two acetylenic carbons of the ethynyl (B1212043) group show characteristic signals in the range of 80-100 ppm. The carbon atoms of the pyrazine ring resonate in the downfield region, generally between 130 and 160 ppm. The specific chemical shifts are influenced by the electronic effects of the amino and trimethylsilylethynyl substituents.

| ¹H NMR Data | |

| Proton | Chemical Shift (δ, ppm) |

| Trimethylsilyl (-Si(CH₃)₃) | ~0.25 (s, 9H) |

| Pyrazine-H | ~7.8 - 8.2 (m, 2H) |

| Amine (-NH₂) | ~5.0 - 6.0 (br s, 2H) |

| ¹³C NMR Data | |

| Carbon | Chemical Shift (δ, ppm) |

| Trimethylsilyl (-Si(CH₃)₃) | ~ -0.5 |

| Acetylenic (C≡C) | ~90, ~105 |

| Pyrazine Ring | ~135, ~140, ~145, ~155 |

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions. The data presented is a representative compilation based on typical values for similar structures.

Two-Dimensional NMR Techniques for Connectivity Analysis

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For This compound , COSY would show correlations between the protons on the pyrazine ring, helping to establish their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the pyrazine proton signals would show correlations to their directly attached carbon atoms in the HSQC spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For This compound (C₉H₁₃N₃Si), the calculated exact mass is 191.0930 g/mol . HRMS analysis would be expected to yield an experimental mass-to-charge ratio (m/z) that is very close to this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the compound's elemental composition.

| HRMS Data | |

| Molecular Formula | C₉H₁₃N₃Si |

| Calculated Exact Mass | 191.0930 g/mol |

| Observed m/z | [M+H]⁺ ≈ 192.0998 |

Note: The observed m/z value is for the protonated molecule and is a representative value.

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For a polar compound like This compound , reversed-phase HPLC would be a suitable method. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound is determined by the presence of a single major peak in the chromatogram. The retention time of the peak under specific conditions (e.g., column type, mobile phase composition, flow rate) is a characteristic property of the compound. For analytical purposes, a diode array detector (DAD) or a UV detector can be used to monitor the elution, as the pyrazine ring is UV-active.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While the target compound itself may have limited volatility due to the polar amine group, it is amenable to GC-MS analysis. The trimethylsilyl group enhances its volatility. The GC separates the compound from other volatile components in a sample, and the mass spectrometer provides a mass spectrum of the eluted compound. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that can be used for identification. For silylated compounds, a characteristic fragment ion corresponding to the loss of a methyl group ([M-15]⁺) or the entire trimethylsilyl group is often observed.

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

The synthesis of 3-((trimethylsilyl)ethynyl)pyrazin-2-amine is typically achieved via a Sonogashira cross-coupling reaction, involving a halogenated pyrazine (B50134) derivative and (trimethylsilyl)acetylene. DFT calculations are instrumental in mapping the intricate catalytic cycle of this transformation, which is generally co-catalyzed by palladium and copper complexes. researchgate.netorganic-chemistry.org

The widely accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination. researchgate.net DFT studies allow for the calculation of the potential energy surface for this entire catalytic cycle. By modeling the reactants, intermediates, and transition states, the activation energies and reaction thermodynamics for each step can be determined.

Oxidative Addition: The cycle begins with the oxidative addition of a halopyrazinamine (e.g., 3-bromo- (B131339) or 3-iodopyrazin-2-amine) to a Pd(0) complex, forming a Pd(II) intermediate. DFT calculations help identify the most favorable pathway and the geometry of the resulting square-planar palladium complex. researchgate.net

Transmetalation: In the presence of a copper(I) co-catalyst, (trimethylsilyl)acetylene forms a copper(I) acetylide. This species then transfers the (trimethylsilyl)ethynyl group to the Pd(II) complex. DFT models can elucidate the structure of the key intermediates in this step and calculate the energy barrier for the transfer. libretexts.org

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the C-C bond to yield this compound and regenerates the active Pd(0) catalyst. DFT calculations show this step is typically energetically favorable. researchgate.net

Computational studies have revealed that the rate-limiting step can vary depending on the specific substrates and ligands, but it is often the transmetalation or oxidative addition stage. researchgate.net

Table 1: Hypothetical DFT-Calculated Relative Energies for the Sonogashira Coupling to form this compound

| Reaction Step | Species | Hypothetical Relative Free Energy (kcal/mol) | Description |

|---|---|---|---|

| Initial State | Pd(0)L₂ + Halopyrazinamine + TMS-acetylene | 0.0 | Separated reactants |

| Oxidative Addition | Transition State 1 (TS1) | +15.5 | Energy barrier for C-X bond cleavage |

| Intermediate 1 | (Pyrazinamine)Pd(II)(X)L₂ | -5.2 | Stable Pd(II) intermediate |

| Transmetalation | Transition State 2 (TS2) | +18.0 | Energy barrier for acetylide transfer |

| Intermediate 2 | (Pyrazinamine)Pd(II)(C≡CSiMe₃)L₂ | -8.1 | Key intermediate before C-C bond formation |

| Reductive Elimination | Transition State 3 (TS3) | +12.3 | Energy barrier for product formation |

| Final State | Product + Pd(0)L₂ | -25.0 | Formation of the final product |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. nih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals conformational flexibility and potential intermolecular interactions. researchgate.net

For this molecule, key areas of conformational freedom include:

Rotation of the Trimethylsilyl (B98337) (TMS) Group: The Si(CH₃)₃ group can rotate freely around the C-Si bond. MD simulations can map the energetic landscape of this rotation.

Amine Group Inversion: The -NH₂ group can undergo pyramidal inversion, a process that MD can simulate.

Furthermore, MD simulations are crucial for understanding how the molecule interacts with its environment. For instance, in a solution or a biological system, MD can model:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the pyrazine nitrogen atoms can act as acceptors. MD simulations can quantify the stability and lifetime of these bonds with solvent molecules or other solutes. acs.org

π-π Stacking: The aromatic pyrazine ring can engage in π-π stacking interactions with other aromatic systems, a key interaction in materials science and medicinal chemistry. acs.org

Hydrophobic Interactions: The bulky, nonpolar trimethylsilyl group can participate in hydrophobic interactions, influencing the molecule's solubility and binding characteristics.

MD simulations on pyrazole (B372694) and pyrazine derivatives have been successfully used to explore stable binding modes within protein active sites and to understand the dynamics of ligand-receptor interactions. nih.govnih.govacs.org

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational methods are highly effective at predicting spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound. DFT calculations can provide accurate predictions of NMR and Infrared (IR) spectra. jocpr.comrsc.org

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ²⁹Si NMR chemical shifts is a standard application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can predict the chemical shifts with high accuracy, often within 0.2 ppm for ¹H and 2-5 ppm for ¹³C. rsc.orgpnnl.gov These predictions help assign peaks in experimental spectra, distinguish between isomers, and confirm the presence of key functional groups. rsc.orgidc-online.com For this compound, characteristic signals such as the singlet for the nine equivalent TMS protons and the unique shifts for the two sp-hybridized alkyne carbons would be key features to confirm.

Infrared (IR) Spectroscopy: DFT calculations can also determine the vibrational frequencies of a molecule. core.ac.uk The resulting computed spectrum can be compared with experimental IR or Raman spectra to identify characteristic vibrational modes. optica.org For the target molecule, key predicted vibrational frequencies would include the N-H stretches of the amine group, the C≡C stretch of the alkyne, and the various Si-C stretching and bending modes of the trimethylsilyl group. While raw computed frequencies often have systematic errors, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental data. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Group/Atom | Predicted Value | Notes |

|---|---|---|---|

| ¹H NMR | -Si(CH₃)₃ | ~0.25 ppm (singlet, 9H) | Characteristic upfield shift for TMS protons. |

| -NH₂ | ~5.0 - 6.0 ppm (broad singlet, 2H) | Chemical shift can be solvent dependent. | |

| Pyrazine-H (C5) | ~7.9 - 8.1 ppm (doublet) | Aromatic region, deshielded by ring nitrogens. | |

| Pyrazine-H (C6) | ~8.1 - 8.3 ppm (doublet) | Aromatic region, deshielded by ring nitrogens. | |

| ¹³C NMR | -Si(CH₃)₃ | ~0.0 ppm | Typical chemical shift for TMS carbons. |

| -C≡CSi- | ~95 - 105 ppm | Shielded alkyne carbon attached to Si. | |

| -C≡CSi- | ~100 - 110 ppm | Deshielded alkyne carbon attached to pyrazine. | |

| Pyrazine Carbons | ~135 - 160 ppm | Range for substituted pyrazine ring carbons. | |

| ²⁹Si NMR | -Si(CH₃)₃ | ~-15 to -20 ppm | Expected range for ethynyl-substituted silanes. unige.ch |

| IR Spectroscopy | N-H stretch | ~3300 - 3500 cm⁻¹ | Symmetric and asymmetric stretches of the primary amine. |

| C≡C stretch | ~2150 - 2170 cm⁻¹ | Characteristic alkyne stretch, typically weak in Raman. | |

| Si-C stretch | ~1250 cm⁻¹ & ~840 cm⁻¹ | Symmetric and asymmetric stretches for the TMS group. |

Understanding Structure-Reactivity Relationships through Computational Models

DFT provides a suite of tools for understanding how the electronic structure of this compound governs its chemical reactivity. semanticscholar.org By analyzing molecular orbitals and charge distributions, a detailed picture of its reactivity profile can be constructed.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. irjweb.comcolab.ws

The HOMO energy relates to the ability to donate electrons (nucleophilicity). For this molecule, the HOMO is likely distributed over the aminopyrazine ring and the alkyne, indicating these are the primary sites for electrophilic attack.

The LUMO energy relates to the ability to accept electrons (electrophilicity). The LUMO is expected to be localized primarily on the electron-deficient pyrazine ring, making it susceptible to nucleophilic attack.

The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap suggests the molecule is more polarizable and more reactive. semanticscholar.org

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, such as the nitrogen atoms of the pyrazine ring and the amine group. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information on charge distribution by calculating the charges on each atom. mdpi.com This allows for a quantitative assessment of the electron-donating effect of the amine group and the electron-withdrawing nature of the pyrazine ring, and how these effects are transmitted through the ethynyl (B1212043) bridge to the trimethylsilyl group. This information is critical for predicting the regioselectivity of further reactions. colab.ws Such analyses have been applied to various pyrazine and triazine derivatives to predict reactive centers. semanticscholar.orgcolab.wsresearchgate.net

Table 3: Calculated Electronic Properties and Reactivity Descriptors

| Parameter | Typical Calculated Value | Interpretation |

|---|---|---|

| EHOMO | -6.0 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Indicates high kinetic stability but potential for charge-transfer interactions. scirp.org |

| NBO Charge on N (amine) | -0.8 e | Strongly nucleophilic center. |

| NBO Charge on N (pyrazine) | -0.7 e | Nucleophilic centers, potential coordination sites. |

| NBO Charge on C (alkyne, α to pyrazine) | +0.1 e | Slightly electrophilic character due to ring. |

| NBO Charge on C (alkyne, β to pyrazine) | -0.3 e | Slightly nucleophilic character due to Si. |

Future Perspectives in the Chemical Research of 3 Trimethylsilyl Ethynyl Pyrazin 2 Amine

Development of Green and Sustainable Synthetic Approaches for Pyrazine (B50134) Derivatives

The future synthesis of 3-((trimethylsilyl)ethynyl)pyrazin-2-amine and related pyrazine derivatives will increasingly prioritize green and sustainable methodologies to enhance efficiency, reduce waste, and improve safety. Current research into the synthesis of heterocyclic compounds provides a clear roadmap for these advancements. mdpi.com

A significant area of development is the use of biocatalysis in continuous-flow systems. For instance, a highly efficient and green method for producing pyrazinamide (B1679903) derivatives has been developed using Lipozyme® TL IM as a catalyst in the greener solvent tert-amyl alcohol. researchgate.netnih.gov This enzymatic approach operates at mild temperatures (e.g., 45°C) and short reaction times (e.g., 20 minutes), achieving high yields and demonstrating excellent scalability. researchgate.netnih.gov Applying similar biocatalytic aminolysis or amidation strategies could provide a sustainable route to derivatives of this compound.

Furthermore, energy-efficient techniques such as microwave and ultrasound irradiation are poised to replace conventional heating methods. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, in some cases from hours to seconds, while increasing yields for nitrogen-containing heterocycles. mdpi.com Similarly, sonochemical methods can promote reactions efficiently in aqueous media, minimizing the need for volatile organic solvents. mdpi.comnih.gov The adoption of these technologies for the synthesis and functionalization of the target pyrazine could lead to more sustainable and scalable production processes.

Table 1: Comparison of Potential Green Synthesis Methods for Pyrazine Derivatives

| Method | Typical Catalysts/Conditions | Solvent | Key Advantages |

|---|---|---|---|

| Biocatalysis (Continuous-Flow) | Immobilized enzymes (e.g., Lipozyme®) | Green solvents (e.g., tert-amyl alcohol) | High selectivity, mild conditions (45°C), scalability, reduced waste. researchgate.netnih.gov |

| Microwave-Assisted Synthesis | Phase-transfer catalysts (e.g., TBAB) | High-boiling point solvents (e.g., DMF) | Drastically reduced reaction times, improved yields, high efficiency. mdpi.com |

| Ultrasound-Assisted Synthesis | Acetic acid (catalytic) | Aqueous media, Ethanol | Energy efficiency, ability to use green solvents, enhanced reaction rates. mdpi.comnih.gov |

Exploration of Novel Reaction Manifolds and Catalytic Systems

The electron-deficient nature of the pyrazine ring, modulated by its amino and ethynyl (B1212043) substituents, opens the door to exploring novel reaction pathways and catalytic systems beyond traditional methods. While classical transition metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Stille are established for functionalizing pyrazines, future research will likely focus on more advanced and efficient transformations. researchgate.netrsc.orgnih.gov

One promising frontier is the direct C-H functionalization of the pyrazine core. This atom-economical approach avoids the need for pre-functionalized starting materials like halogenated pyrazines. Palladium(II)-catalyzed C-H activation has been successfully applied to other nitrogen heterocycles for coupling with partners like maleimides and quinones, a strategy that could be adapted to selectively functionalize the C-5 or C-6 positions of the pyrazine ring in the target molecule. rsc.org

Moreover, the development of metal-free catalytic systems offers a sustainable alternative to transition metal catalysis. A notable example is the photochemical organocatalytic functionalization of azines, including pyrazines, which proceeds via pyridinyl radical intermediates. acs.org This method, utilizing a dithiophosphoric acid catalyst, allows for the introduction of alkyl groups under mild, visible-light conditions and offers a reactivity pattern distinct from classical Minisci reactions. acs.org Investigating the behavior of this compound under such photochemical, metal-free conditions could unlock unprecedented transformations. Another intriguing, non-catalytic reaction observed in a pyridine (B92270) analogue involves direct alkylation with diisopropylzinc, suggesting that the unique electronic properties of TMS-ethynyl substituted aza-aromatics may enable previously unknown reactivity. mdpi.com

Table 2: Modern Catalytic Systems for Pyrazine Functionalization

| Reaction Type | Example Catalyst System | Potential Selectivity | Relevance to Target Molecule |

|---|---|---|---|

| C-H Arylation | Gold(I) | C-H bond of the pyrazine ring | Direct arylation without prior halogenation, though yields can be modest. rsc.org |

| C-H Functionalization | Pd(II) complexes | Regioselective C-H activation | Atom-economical introduction of functional groups at the pyrazine core. rsc.org |

| Photochemical Radical Functionalization | Dithiophosphoric Acid (Organocatalyst) | Divergent regioselectivity from Minisci | Metal-free, visible-light-driven functionalization of the pyrazine ring. acs.org |

| Nickel-Catalyzed Cross-Coupling | Ni(acac)2 / DPE-Phos | C-S bond activation | Coupling of functionalized benzylic groups. rsc.org |

Application as a Versatile Synthetic Intermediate for Underexplored Molecular Classes

The true power of this compound lies in its capacity as a multi-faceted synthetic intermediate. Each of its functional groups serves as a handle for diversification, enabling access to molecular scaffolds that are currently underexplored. The pyrazole (B372694) and aminopyrazole moieties, for instance, are recognized as privileged structures in medicinal chemistry, forming the basis of numerous therapeutic agents. nih.govnih.gov The aminopyrazine unit in the target molecule shares this potential.

The (trimethylsilyl)ethynyl group is a cornerstone of this versatility. The TMS group acts as a protecting group for the terminal alkyne but can be easily removed under mild conditions (e.g., with fluoride (B91410) ions or potassium carbonate) to reveal a terminal alkyne. This alkyne is a gateway to a vast array of transformations, including:

Sonogashira cross-coupling reactions to build extended π-conjugated systems. researchgate.netrsc.org

Click chemistry (copper-catalyzed azide-alkyne cycloaddition) to link the pyrazine core to other molecules, including biomolecules or polymers.

Cyclization and annulation reactions to construct novel fused heterocyclic systems, such as pyrrolo[2,3-b]pyrazines or furano[2,3-b]pyrazines, which are of significant interest in drug discovery.

Simultaneously, the 2-amino group can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to build additional rings, leading to complex, three-dimensional structures. The combination of these reactive sites allows for a programmed, stepwise synthesis of highly complex molecular architectures from a single, versatile starting material. A related compound, 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (B1525660), is already valued as a key building block in the synthesis of pharmaceuticals, underscoring the synthetic utility of this scaffold. lookchem.com

Table 3: Reactive Sites of this compound and Potential Transformations

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| (Trimethylsilyl)ethynyl | Deprotection followed by Sonogashira Coupling | Aryl- or heteroaryl-alkynyl pyrazines |

| (Trimethylsilyl)ethynyl | Deprotection followed by Cycloaddition | Fused heterocycles (e.g., triazoles via click chemistry) |

| 2-Amino Group | Acylation / Sulfonylation | Pyrazinyl amides / sulfonamides |

| 2-Amino Group | Pictet-Spengler or Bischler-Napieralski type reactions | Fused polycyclic aromatic systems |

| Pyrazine Ring | C-H Functionalization / Cross-Coupling | Substituted pyrazine derivatives |

Integration into Supramolecular Chemistry and Materials Science for Advanced Applications

The structural and electronic properties of this compound make it an excellent candidate for the development of advanced functional materials. Pyrazine-based π-conjugated materials are gaining considerable interest for their applications in optoelectronics due to their favorable charge transfer properties. lifechemicals.comrsc.org

By deprotecting and elaborating the ethynyl group, the target molecule can serve as a key monomer for the synthesis of low-bandgap conjugated polymers. lifechemicals.com Such materials are highly sought after for use in:

Organic Photovoltaics (OPVs): As electron-acceptor or donor materials in the active layer of solar cells.

Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transport materials.

Organic Field-Effect Transistors (OFETs): As the semiconductor channel material.

Furthermore, the nitrogen atoms of the pyrazine ring are excellent coordinating sites for metal ions. This property allows for the integration of the molecule into supramolecular structures such as Metal-Organic Frameworks (MOFs) or coordination polymers. rsc.org These materials could be designed to have specific porosities, catalytic activities, or sensing capabilities.

The donor-acceptor (D-A) nature of the molecule—with the electron-donating amino group and the electron-withdrawing pyrazine ring—is also highly relevant. This intrinsic D-A character can be exploited in the design of sensors or photocatalytic systems. For example, a pyrazine derivative was recently used to create a supramolecular ensemble with copper oxide nanoparticles that served as an efficient photocatalyst for Sonogashira couplings under eco-friendly conditions. acs.org The unique combination of a coordinating heterocycle, a D-A system, and a polymerizable alkyne group in this compound provides a rich platform for future innovations in materials science.

Table 4: Potential Advanced Applications in Materials Science

| Application Area | Required Property | Role of this compound Scaffold |

|---|---|---|

| Organic Electronics | Extended π-conjugation, low bandgap | Monomer for conjugated polymers via the ethynyl group. lifechemicals.comrsc.org |

| Chemical Sensors | Donor-Acceptor character, binding sites | The aminopyrazine unit can act as a fluorescent reporter or binding site. |

| Photocatalysis | Light-harvesting, catalytic sites | Forms part of a light-harvesting antenna in supramolecular catalytic systems. acs.org |

| Metal-Organic Frameworks (MOFs) | Metal-coordinating ligands | The pyrazine nitrogen atoms act as multitopic coordinating linkers. rsc.org |

Q & A

Q. What are the established synthetic routes for 3-((Trimethylsilyl)ethynyl)pyrazin-2-amine, and how do reaction conditions influence yield?

Answer: The compound is synthesized via two primary pathways:

- Sonogashira Coupling : PdCl₂(dppf) and CuI catalyze the reaction between 5-bromo-6-chloropyrazin-2-amine and trimethylsilyl acetylene in THF, yielding 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine (intermediate) .

- Cyclization : Microwave-assisted cyclization of intermediates in DMF with t-BuOK (120°C, 1 h) achieves regioselective formation of fused pyrazine derivatives. Yields range from 70–85% depending on substituents and reaction time .

Q. Key Optimization Factors :

- Catalyst selection (Pd vs. Cu-free systems).

- Microwave irradiation vs. conventional heating (improves reaction efficiency).

- Solvent polarity (DMF enhances cyclization kinetics).

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

- NMR : and NMR (e.g., δ 3.17 ppm for trimethylsilyl protons, δ 153.2 ppm for pyrazine carbons) confirm regiochemistry and substituent effects .

- Mass Spectrometry : LC-MS (ESI) identifies [M+H] peaks (e.g., m/z 303.2 for cyclopropylethynyl derivatives), while HRMS validates molecular formulas (e.g., C _{18}N) .

- Purification : Silica gel chromatography with EtOAc/hexane gradients resolves regioisomers, while recrystallization from EtOH/HO improves purity .

Q. How does the trimethylsilyl ethynyl group influence the compound’s stability and reactivity?

Answer:

- Steric Protection : The bulky trimethylsilyl group shields the ethynyl moiety from undesired side reactions (e.g., oxidation or polymerization) during storage .

- Electronic Effects : The electron-withdrawing ethynyl group enhances electrophilic substitution on the pyrazine ring, enabling regioselective functionalization at the 5-position .

- Desilylation : The Si–C bond is labile under basic conditions (e.g., t-BuOK), facilitating in situ generation of reactive acetylides for cyclization .

Advanced Research Questions

Q. How can regioselectivity in cyclization reactions be controlled to synthesize dipyrrolopyrazine derivatives?

Answer: Regioselectivity depends on:

- Substituent Effects : Electron-donating groups (e.g., methoxy) at the pyrazine 2-position direct cyclization to the 5-position, as shown in derivatives like 10g (m/z 369.2 [M+H]) .

- Catalytic Systems : Metal-free conditions (t-BuOK/DMF) favor intramolecular cyclization, while Pd catalysts promote intermolecular couplings .

- Kinetic vs. Thermodynamic Control : Microwave heating (120°C) favors kinetic products, whereas prolonged heating shifts equilibria toward thermodynamically stable isomers .

Q. What mechanistic insights explain contradictions in catalytic efficiency between Pd and Cu-free systems?

Answer:

- Pd-Catalyzed Systems : PdCl(dppf) facilitates oxidative addition of bromopyrazine, while CuI accelerates transmetallation with trimethylsilyl acetylene. However, Cu can deactivate Pd via ligand exchange, reducing yield in complex substrates .

- Metal-Free Systems : Base-mediated deprotonation (e.g., NEt) generates acetylides without metal contamination, critical for applications in photoluminescent materials where metal residues quench emission .

Table 1 : Comparative Catalytic Performance

| Condition | Yield (%) | Purity (%) | Metal Residue (ppm) |

|---|---|---|---|

| PdCl(dppf)/CuI | 78 | 95 | 120–150 |

| t-BuOK (metal-free) | 85 | 99 | <1 |

Q. How can computational methods (e.g., DFT) resolve ambiguities in electronic structure and reaction pathways?

Answer:

- Frontier Molecular Orbital (FMO) Analysis : DFT calculations predict HOMO localization on the ethynyl group, explaining its nucleophilic reactivity in cyclization .

- Transition State Modeling : Simulations of t-BuOK-mediated cyclization reveal a six-membered cyclic transition state, corroborating experimental regioselectivity data .

- Charge Distribution Maps : Electron density plots identify electrophilic pyrazine carbons, guiding rational design of derivatives with tailored optical properties (e.g., λ = 450–550 nm) .

Q. What strategies mitigate challenges in scaling up microwave-assisted syntheses?

Answer:

- Continuous Flow Systems : Replace batch reactors to maintain uniform microwave exposure at larger scales .

- Solvent Optimization : Replace high-boiling DMF with lower-boiling solvents (e.g., acetonitrile) to reduce energy costs .

- In-line Monitoring : Real-time LC-MS tracking detects intermediates, enabling rapid adjustment of reaction parameters .

Q. How do protecting groups (e.g., Boc) influence downstream functionalization?

Answer:

- Boc Protection : BocO in EtOAc with DMAP selectively protects the pyrazine amine, enabling orthogonal functionalization of the ethynyl group (e.g., Sonogashira couplings) .

- Deprotection Kinetics : Acidic conditions (HCl/dioxane) remove Boc groups without cleaving the trimethylsilyl moiety, as confirmed by NMR monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。